3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
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Overview
Description
3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide is a heterocyclic compound that contains a piperidine ring and a benzothiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of piperidine derivatives with benzothiadiazine precursors in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Scientific Research Applications
3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and benzothiadiazine derivatives, such as:
- 3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 1,1-dioxide
- 3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of piperidine and benzothiadiazine rings makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H19N3O2S |
---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-1,4-dihydro-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C13H19N3O2S/c17-19(18)15-13-6-2-1-5-12(13)10-16(19)9-11-4-3-7-14-8-11/h1-2,5-6,11,14-15H,3-4,7-10H2 |
InChI Key |
WUMDWIBBBRUQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CC3=CC=CC=C3NS2(=O)=O |
Origin of Product |
United States |
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